Demethyleneberberine
Overview
Description
Demethyleneberberine Description
Demethyleneberberine (DMB) is a metabolite of Berberine (BBR), a compound extracted from various plants used in traditional medicine. DMB has been identified as an active component with significant therapeutic potential. It has been studied for its hepatoprotective, anti-fibrotic, anti-inflammatory, and anti-cancer properties. The research on DMB is still emerging, with studies exploring its effects on various diseases and its pharmacokinetic behavior in animal models .
Synthesis Analysis
While the synthesis of DMB is not explicitly detailed in the provided papers, it is mentioned as a metabolite of berberine, which suggests that it is produced through metabolic processes in animals and humans. The pharmacokinetics of DMB have been studied using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), indicating that it is absorbed and reaches peak plasma concentration rapidly after administration .
Molecular Structure Analysis
Chemical Reactions Analysis
The provided papers do not detail specific chemical reactions involving DMB. However, they do discuss its biological interactions, such as the inhibition of the NF-κB signaling pathway, which plays a role in its anti-inflammatory and hepatoprotective effects . Additionally, DMB has been shown to affect the c-Myc/HIF-1α pathway, which is implicated in the suppression of non-small cell lung cancer (NSCLC) cell proliferation and the induction of cellular senescence .
Physical and Chemical Properties Analysis
The physical and chemical properties of DMB are not extensively covered in the provided papers. However, pharmacokinetic studies have revealed that DMB has a rapid absorption profile in rats and mice, with peak plasma concentrations occurring within 5 minutes after intragastric administration. Its bioavailability ranges from 4.47% to 5.94%, which is higher than that of berberine. The total excretion of DMB through urine, feces, and bile is between 7.28% and 9.77% .
Relevant Case Studies
The papers provide insights into several case studies where DMB was investigated for its therapeutic effects. In one study, DMB was shown to protect against hepatic fibrosis in mice by modulating NF-κB signaling and inducing apoptosis in hepatic stellate cells. It also inhibited collagen synthesis and increased collagen degradation . Another study demonstrated that DMB attenuated concanavalin A-induced autoimmune hepatitis in mice by inhibiting NF-κB and MAPK signaling, reducing inflammatory cytokine expression, and suppressing oxidative stress . Additionally, DMB was found to induce cell cycle arrest and cellular senescence in NSCLC cells via the c-Myc/HIF-1α pathway, highlighting its potential as an anti-cancer agent .
Scientific Research Applications
Hepatoprotective and Anti-Fibrotic Effects
Demethyleneberberine (DMB) has been identified as a significant metabolite of Berberine, with emerging therapeutic applications. A notable study demonstrated the hepatoprotective and anti-fibrotic effects of DMB in mice. Specifically, DMB was shown to protect against thioacetamide-induced hepatic fibrosis, suggesting a higher safety profile compared to Berberine. Mechanistically, DMB suppresses the activation of hepatic stellate cells and induces apoptosis through the nuclear factor-κB (NF-κB) signaling pathway. It also inhibits collagen synthesis and enhances collagen degradation, offering potential as an anti-fibrotic agent (Wang et al., 2016).
Anti-Inflammatory and Anti-Oxidative Effects in Autoimmune Hepatitis
DMB has exhibited anti-inflammatory and anti-oxidative properties, especially in the context of autoimmune hepatitis (AIH). In a study, DMB significantly reduced the severity of Concanavalin A-induced AIH in mice. It inhibited the infiltration of inflammatory cells and the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IFN-γ. Additionally, DMB effectively suppressed hepatic oxidative stress, hinting at its therapeutic potential for AIH through the modulation of NF-κB and MAPK signaling pathways (Zhang et al., 2020).
Anticancer Properties in Lung Cancer
Research has also delved into the anticancer properties of DMB, particularly against non-small cell lung cancer (NSCLC). DMB was found to effectively inhibit NSCLC cell proliferation and tumor growth. It impedes cell migration by suppressing epithelial-mesenchymal transition and triggers cell cycle arrest by down-regulating genes related to the cell cycle. Furthermore, DMB induces cellular senescence in NSCLC cells, primarily through the suppression of the c-Myc/HIF-1α pathway. This finding paves the way for potential NSCLC therapeutic strategies leveraging DMB (Liu et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
9,10-dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-23-18-4-3-11-7-15-13-9-17(22)16(21)8-12(13)5-6-20(15)10-14(11)19(18)24-2/h3-4,7-10,22H,5-6H2,1-2H3/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTCKKMWZDDWOY-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180132 | |
Record name | Demethyleneberberine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Demethyleneberberine | |
CAS RN |
25459-91-0 | |
Record name | Demethyleneberberine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025459910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Demethyleneberberine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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